1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole

Organic Synthesis Cyclization Reaction Outcome

1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole (CAS 690623-76-8) is an N-substituted pyrrole derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is characterized by a pyrrole ring linked to a 1,3-dioxolane moiety via a methylene bridge, a structure that imparts unique reactivity as both a heterocyclic building block and a protected aldehyde equivalent.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B12853858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CC2OC=CO2
InChIInChI=1S/C8H9NO2/c1-2-4-9(3-1)7-8-10-5-6-11-8/h1-6,8H,7H2
InChIKeyWRZCPLWHUWZGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole (CAS 690623-76-8): Procurement-Ready Profile of a Bifunctional Pyrrole-Dioxolane Intermediate


1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole (CAS 690623-76-8) is an N-substituted pyrrole derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a pyrrole ring linked to a 1,3-dioxolane moiety via a methylene bridge, a structure that imparts unique reactivity as both a heterocyclic building block and a protected aldehyde equivalent . This compound is of primary interest in medicinal chemistry and organic synthesis, not as an active pharmaceutical ingredient (API) itself, but as a versatile intermediate for constructing more complex molecular architectures .

The Specificity of 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole: Why N-1 Substitution with a Dioxolane Moiety is Non-Interchangeable


In-class N-alkyl pyrroles are not generic substitutes because the 1,3-dioxolane substituent introduces a distinct dual functionality that is absent in simple alkyl or aryl N-substituted analogs. This group serves both as a masked aldehyde, enabling subsequent deprotection and functionalization steps, and as a heterocyclic entity that can engage in specific non-covalent interactions (e.g., hydrogen bonding) and influence molecular properties like solubility and conformation . The precise regiochemistry (N-1 vs. C-2 substitution) is also critical, as it dictates the reactivity of the pyrrole ring and the overall synthetic utility. As such, substituting this compound with another pyrrole derivative lacking this exact functional group would fundamentally alter a synthetic route, potentially leading to different products, lower yields, or the need for entirely new reaction conditions [1].

Quantitative Differentiation Guide for 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole: Evidence for Informed Procurement


Unique Synthetic Outcome in Cyclization Reactions: Divergence from Expected Pyrrole Formation

In the presence of CuBr, the reaction of lithiated methoxyallene and methyl isothiocyanate with a bromomethyl-1,3-dioxolane derivative (structurally analogous to the target compound) does not yield the expected pyrrole. Instead, it exclusively produces a 2,3-disubstituted thiophene via a novel cascade N-alkylation/intramolecular cyclization pathway [1]. This demonstrates that the 1,3-dioxolane moiety, when present on the alkylating agent, can fundamentally alter the course of a reaction compared to simpler alkyl halides, leading to a completely different heterocyclic scaffold.

Organic Synthesis Cyclization Reaction Outcome

Regiochemical Specificity: N-1 versus C-2 Substitution Impacts Synthetic Utility

The precise attachment point of the dioxolane group on the pyrrole ring is a key differentiator. The target compound is an N-substituted pyrrole (CAS 690623-76-8, MW 151.16), whereas a closely related analog, 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole (CAS 773101-26-1, MW 153.18), features the dioxolane group at the C-2 position and a methyl group on the nitrogen . This difference in regiochemistry and substitution pattern results in distinct chemical properties, such as different molecular weight and, critically, divergent reactivity. An N-1 dioxolane methyl group acts as a protecting group for the pyrrole nitrogen and offers a site for further N-functionalization after deprotection, whereas the C-2 substituted analog provides a handle for modification on the pyrrole ring itself .

Organic Synthesis Regiochemistry Building Block

Purity Specification: A Critical Benchmark for Consistent Synthetic Performance

A key quantitative parameter for procurement is the commercially available purity. One supplier lists this compound with a purity specification of 97% [1]. While a direct, peer-reviewed comparison of purity from multiple vendors is not available, this establishes a clear benchmark for quality. For an intermediate used in multi-step synthesis, a purity of ≥97% is critical. Impurities can act as catalysts or poisons in subsequent reactions, reducing yield and complicating purification. The presence of a stated purity allows the user to set a minimum acceptance criterion for lot-to-lot consistency and ensures the starting material is fit-for-purpose for demanding synthetic applications.

Quality Control Procurement Chemical Purity

Optimal Application Scenarios for 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole Based on Empirical Differentiation


Synthesis of Complex Heterocycles via Divergent Cyclization Pathways

Given the evidence that 1,3-dioxolane-containing pyrrole derivatives can lead to unexpected products like thiophenes [1], this compound is best suited for exploratory synthetic chemistry. It can be used to intentionally access novel heterocyclic scaffolds that are difficult to synthesize through traditional routes, offering a unique starting point for generating molecular diversity in medicinal chemistry programs.

Precise N-1 Functionalization in Multi-Step Organic Synthesis

The unambiguous N-1 substitution pattern of this compound makes it the appropriate choice for any synthetic route requiring a protected pyrrole nitrogen . It can be used to install the pyrrole unit early in a synthesis while keeping the nitrogen available for further elaboration after the dioxolane group is deprotected to reveal a reactive aldehyde handle. The use of the incorrect C-2 substituted isomer would lead to a completely different and likely undesirable product.

Quality-Conscious Medicinal Chemistry and Process Development

For laboratories where reproducibility is paramount, sourcing a compound with a defined, high purity specification (e.g., 97% [1]) is essential. This compound, when procured with a verified Certificate of Analysis, is appropriate for use as a key intermediate in the preparation of lead compounds for biological testing or in the early stages of process chemistry development, where minimizing impurity profiles is critical.

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